Tpl2-IN-I

Tpl2/MAP3K8 Kinase Biochemical Assay Inflammation Signaling

Tpl2-IN-I is a benchmark 1,7-naphthyridine tool for dissecting Tpl2/MAP3K8 signaling. It uniquely combines defined kinase selectivity (180-fold over p38, 2,200-fold over MK2, 100-fold over EGFR) with proven functional inhibition of LPS-induced TNF-α in human whole blood (IC50 8.5 µM). This eliminates confounding off-target effects that plague other MAP3K8 inhibitors, ensuring unambiguous attribution of anti-inflammatory or anti-proliferative outcomes to Tpl2 blockade. Proven in AML models (KG-1a, HL-60) at 5 µM.

Molecular Formula C21H14ClFN6
Molecular Weight 404.83
CAS No. 915009-13-1
Cat. No. B611459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpl2-IN-I
CAS915009-13-1
SynonymsTpl2-IN-I;  Tpl2 IN I;  Tpl2INI;  Tpl2 inhibitor I;  Tpl2-inhibitor-I;  Tpl2 kinase inhibitor; 
Molecular FormulaC21H14ClFN6
Molecular Weight404.83
Structural Identifiers
SMILESCN(C1=NC=C2C(C(NC3=CC=C(F)C(Cl)=C3)=C(C#N)C=N2)=C1)C4=CC=CN=C4
InChIInChI=1S/C21H14ClFN6/c1-29(15-3-2-6-25-11-15)20-8-16-19(12-27-20)26-10-13(9-24)21(16)28-14-4-5-18(23)17(22)7-14/h2-8,10-12H,1H3,(H,26,28)
InChIKeyCUIQYXHABOOZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tpl2-IN-I (915009-13-1): Chemical Identity and Core Pharmacological Class as a Tpl2/MAP3K8 Kinase Inhibitor


Tpl2-IN-I, with the chemical name 4-(3-chloro-4-fluorophenylamino)-6-(pyridin-3-yl-methylamino)-3-cyano-1,7-naphthyridine, is a synthetic small molecule that functions as a selective inhibitor of tumor progression locus 2 (Tpl2) kinase, also known as COT or MAP3K8 [1]. Tpl2 is a serine/threonine kinase in the MAP3K family that acts as a central signaling node upstream of MEK, regulating the production of pro-inflammatory cytokines like TNF-α [2]. The compound belongs to the 1,7-naphthyridine-3-carbonitrile structural class and is primarily used as a research tool to dissect Tpl2-dependent signaling pathways in inflammation and oncology [3]. As an ATP-competitive, reversible inhibitor, its activity is defined by a specific IC50 value against the purified kinase and a distinct selectivity profile against a panel of off-target kinases .

Why Substituting Tpl2-IN-I with Other In-Class Inhibitors May Compromise Experimental Outcomes


Simple substitution with another Tpl2 kinase inhibitor is not scientifically justified due to significant variations in core potency, kinase selectivity breadth, and cellular efficacy across the compound class [1]. For instance, while some analogs exhibit high selectivity for Tpl2 over EGFR, others demonstrate substantial cross-reactivity, which can introduce confounding off-target effects in cellular assays [2][3]. Furthermore, the ability of a compound to inhibit Tpl2 in a biochemical assay does not guarantee equivalent inhibition of downstream functional readouts like TNF-α production in physiologically relevant systems such as human whole blood [4]. These differential properties directly impact the interpretation of results in studies of inflammatory signaling or oncology, making Tpl2-IN-I a distinct research tool rather than a commodity interchangeable with other MAP3K8 inhibitors [5].

Quantitative Evidence for Tpl2-IN-I (915009-13-1): Differentiating Potency, Selectivity, and Functional Activity from Key Comparators


Biochemical Potency of Tpl2-IN-I Against Purified Tpl2 Kinase Compared to TC-S 7006

Tpl2-IN-I exhibits a sub-micromolar IC50 of 50 nM for inhibition of purified Tpl2 kinase, which is identical to the potency of the widely used comparator TC-S 7006 . Both compounds are reported to be reversible and ATP-competitive [1]. However, this equivalence in biochemical potency must be considered alongside selectivity profiles, as a difference in off-target kinase inhibition could lead to divergent outcomes in complex biological systems [2].

Tpl2/MAP3K8 Kinase Biochemical Assay Inflammation Signaling

Comparative Selectivity Profile of Tpl2-IN-I Against a Panel of Off-Target Kinases

Tpl2-IN-I demonstrates a defined selectivity profile against a panel of related and unrelated kinases, which is crucial for mitigating off-target effects . The compound is >800-fold selective for Tpl2 (IC50 = 50 nM) over MEK, Src, and PKC (IC50 > 40 µM, >400 µM, and >400 µM, respectively) . It also shows 2,200-fold selectivity over MK2 (IC50 = 110 µM) and 3,600-fold selectivity over p38 MAPK (IC50 = 180 µM) . Critically, it exhibits 100-fold selectivity over EGFR (IC50 = 5 µM), a key improvement over early quinoline-based Tpl2 inhibitors which suffered from poor EGFR selectivity [1][2]. This contrasts with some later-generation analogs like KIN001-266, which may possess different selectivity profiles .

Kinase Selectivity Off-Target Profiling Chemical Biology

Functional Activity of Tpl2-IN-I in Primary Human Monocytes and Human Whole Blood

Tpl2-IN-I effectively inhibits the lipopolysaccharide (LPS)-induced production of the key pro-inflammatory cytokine TNF-α in both isolated primary human monocytes and in the more complex environment of human whole blood . In isolated human monocytes, it exhibits a potent IC50 of 700 nM (0.7 µM) . In human whole blood, a system that accounts for plasma protein binding and cellular complexity, the compound demonstrates an IC50 of 8.5 µM . This cellular potency is an important differentiator from other Tpl2 inhibitors that may show strong biochemical activity but fail to translate to functional effects in physiological media [1].

TNF-α Inhibition Functional Cellular Assay Human Primary Cells

Structural Determinants of Potency and Selectivity in the 1,7-Naphthyridine Series

The specific substitution pattern of Tpl2-IN-I, featuring a 1,7-naphthyridine core, is a key determinant of its distinct activity profile. Published structure-activity relationship (SAR) studies from the Gavrin et al. (2005) series demonstrate that the 3-chloro-4-fluoroaniline moiety and the 3-pyridylmethylamino group are critical for achieving the observed balance of Tpl2 potency and selectivity [1]. These structural elements are not present in all Tpl2 inhibitors; for example, later series from the same group introduced an 8-substituent on a quinoline core to further enhance EGFR selectivity [2]. Therefore, Tpl2-IN-I represents a specific, chemically distinct entity within the broader class of Tpl2 inhibitors, with a SAR signature that cannot be assumed to be equivalent to other analogs [3].

Structure-Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibitor Design

Cellular Anti-Proliferative Effects in Acute Myeloid Leukemia (AML) Models

Tpl2-IN-I has been shown to inhibit the proliferation of KG-1a acute myeloid leukemia (AML) cells at a concentration of 5 µM [1]. This effect is consistent with the role of Tpl2 in promoting survival and proliferation in certain hematopoietic malignancies [2]. Furthermore, the compound enhances the differentiation of HL-60 and U937 leukemia cells induced by calcitriol (1,25-dihydroxyvitamin D3), also at a concentration of 5 µM [1]. While a direct quantitative comparison to other Tpl2 inhibitors in this specific AML model is not provided in the primary vendor data, the reported activity establishes Tpl2-IN-I as a functional tool for probing Tpl2-dependent oncogenic pathways in hematologic cancers .

Acute Myeloid Leukemia Cancer Cell Proliferation MAPK Signaling

Recommended Research and Industrial Application Scenarios for Tpl2-IN-I Based on Validated Evidence


Dissecting Tpl2-Specific Signaling in Inflammatory Macrophage and Monocyte Models

Tpl2-IN-I is ideally suited for studies aimed at delineating the specific contribution of Tpl2 kinase activity to inflammatory signaling cascades in primary human monocytes or macrophage cell lines [1]. Its established potency in inhibiting LPS-induced TNF-α production in human whole blood (IC50 = 8.5 µM) and isolated monocytes (IC50 = 700 nM) provides a validated functional context for its use . Researchers should use Tpl2-IN-I in parallel with other MAPK pathway inhibitors to confirm target specificity. Because its selectivity profile over p38 MAPK (180-fold) and MK2 (2,200-fold) is well-defined, the compound allows for more confident attribution of observed anti-inflammatory effects to Tpl2 inhibition rather than other closely related kinases .

Investigating Tpl2 Dependency in Acute Myeloid Leukemia (AML) Cell Proliferation and Differentiation

For oncology researchers studying the role of the MAP3K8 (Tpl2) oncogene in hematologic malignancies, Tpl2-IN-I serves as a potent chemical probe. Its demonstrated ability to inhibit proliferation of KG-1a AML cells and to enhance differentiation of HL-60 and U937 cells at a concentration of 5 µM makes it a valuable tool for in vitro mechanism-of-action studies . It can be employed to interrogate the downstream signaling pathways (e.g., ERK5, p27Kip1) that are regulated by Tpl2 in AML [2]. The compound's defined selectivity against EGFR (100-fold) is particularly beneficial in this context, as off-target EGFR inhibition could confound results in certain cancer cell lines [3].

Serving as a Benchmark Standard in Structure-Activity Relationship (SAR) Studies for Tpl2 Inhibitor Discovery

Tpl2-IN-I represents a critical early-generation compound in the 1,7-naphthyridine and quinoline series of Tpl2 inhibitors and is widely referenced in the medicinal chemistry literature [4]. Its chemical structure and associated biological data (IC50, selectivity, cellular activity) are well-documented in seminal papers [4][5]. Medicinal chemists and drug discovery teams can use Tpl2-IN-I as a benchmark standard to calibrate new biochemical and cellular assays. The synthesis and activity of this compound established the foundation for subsequent optimization efforts aimed at improving EGFR selectivity and in vivo pharmacokinetic properties [6]. Its use as a reference point ensures that novel analogs can be directly compared to a compound with a thoroughly characterized profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tpl2-IN-I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.